In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline
In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Allyl-3-(trifluoromethyl)aniline, a key intermediate in the development of various agrochemicals, particularly herbicides. This document details a common and effective synthetic methodology, outlines purification techniques, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide elucidates the biological significance of this compound by illustrating its connection to the inhibition of the carotenoid biosynthesis pathway, a common mode of action for herbicides derived from this scaffold.
Introduction
N-Allyl-3-(trifluoromethyl)aniline is a crucial building block in organic synthesis, primarily recognized for its role as a precursor to a range of biologically active molecules. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in the design of agrochemicals and pharmaceuticals. The allyl group provides a reactive handle for further chemical transformations. This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Synthesis of N-Allyl-3-(trifluoromethyl)aniline
A prevalent and reliable method for the synthesis of N-Allyl-3-(trifluoromethyl)aniline is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction, thereby driving the equilibrium towards the product.
Experimental Protocol: N-Alkylation of 3-(Trifluoromethyl)aniline
This protocol describes the synthesis of N-Allyl-3-(trifluoromethyl)aniline via the N-alkylation of 3-(trifluoromethyl)aniline with allyl bromide.
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N-Allyl-3-(trifluoromethyl)aniline is purified by flash column chromatography on silica gel.[1][2][3][4] A solvent system of hexane and ethyl acetate (e.g., 95:5) is typically effective for eluting the product. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified N-Allyl-3-(trifluoromethyl)aniline as an oil.
Characterization Data
The structural identity and purity of the synthesized N-Allyl-3-(trifluoromethyl)aniline are confirmed by various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃N | [5] |
| Molecular Weight | 201.19 g/mol | [5] |
| Appearance | Colorless to pale yellow oil | |
| CAS Number | 61219-93-0 | [5] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the allyl and aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.80-6.95 | m | 3H | Ar-H |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | -CH=CH H (trans) |
| ~5.15 | dq | 1H | -CH=CHH (cis) |
| ~3.85 | d | 2H | N-CH₂ -CH=CH₂ |
| ~3.80 | br s | 1H | N-H |
Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[6][7][8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-N |
| ~134.5 | -C H=CH₂ |
| ~131.0 (q) | Ar-C -CF₃ |
| ~129.5 | Ar-C |
| ~124.0 (q) | -C F₃ |
| ~117.0 | -CH=C H₂ |
| ~116.5 | Ar-C |
| ~112.0 | Ar-C |
| ~110.0 | Ar-C |
| ~46.0 | N-C H₂- |
Note: Exact chemical shifts may vary depending on the solvent and instrument used. Data is estimated based on typical values for similar structures.[5][7][10]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3040 | Medium | C-H stretch (aromatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, 1580 | Strong | C=C stretch (aromatic) |
| ~1330 | Strong | C-F stretch |
| ~1160, 1120 | Strong | C-F stretch |
| ~990, 920 | Strong | =C-H bend (alkene) |
Note: Data is estimated based on typical values for aniline and trifluoromethyl-substituted aromatic compounds.[11][12][13]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
| m/z | Possible Fragment |
| 201 | [M]⁺ |
| 200 | [M-H]⁺ |
| 160 | [M-C₃H₅]⁺ (loss of allyl group) |
| 132 | [M-CF₃]⁺ |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for anilines and allylic compounds.[14][15]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of N-Allyl-3-(trifluoromethyl)aniline.
Biological Signaling Pathway
Herbicides derived from N-Allyl-3-(trifluoromethyl)aniline often act by inhibiting the carotenoid biosynthesis pathway, specifically targeting the enzyme Phytoene Desaturase (PDS).
Caption: Inhibition of Phytoene Desaturase (PDS) by herbicides disrupts the carotenoid biosynthesis pathway, leading to plant death.[16][17][18][19][20][21][22][23][24][25]
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of N-Allyl-3-(trifluoromethyl)aniline. The provided experimental protocol offers a reliable method for obtaining this key intermediate, and the tabulated spectroscopic data serves as a valuable reference for its identification and quality control. The visualization of the synthetic workflow and the elucidated biological pathway of action for derived herbicides underscores the significance of this compound in the field of agrochemical research and development. This document is intended to be a practical resource for scientists, facilitating further innovation in the design and application of novel functional molecules.
References
- 1. youtube.com [youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioone.org [bioone.org]
- 20. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 21. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 22. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 23. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
